

# Application Notes and Protocols for the Quality Control of Nitrothal-isopropyl Synthesis

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## Compound of Interest

Compound Name: Nitrothal-isopropyl

Cat. No.: B166428

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quality control parameters and detailed experimental protocols for the synthesis of **Nitrothal-isopropyl**. The information is intended to guide researchers and professionals in ensuring the quality, purity, and consistency of the synthesized compound.

## Synthesis Overview

**Nitrothal-isopropyl**, or diisopropyl 5-nitroisophthalate, is synthesized through the esterification of 5-nitroisophthalic acid with isopropanol. A general synthetic scheme involves the reaction of 5-nitroisophthalic acid with an excess of isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is typically heated to drive the esterification to completion. The product is then isolated and purified through crystallization.

## Quality Control Parameters

To ensure the synthesized **Nitrothal-isopropyl** meets the required quality standards, a series of quality control tests are essential. These tests assess the identity, purity, and physical properties of the final product.

Table 1: Quality Control Parameters and Acceptance Criteria for **Nitrothal-isopropyl**

Parameter	Test Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white crystalline powder
Identity	FTIR Spectroscopy	The infrared spectrum should correspond to that of a Nitrothal-isopropyl reference standard.
UV-Vis Spectroscopy	The UV spectrum in a specified solvent should show absorption maxima at the characteristic wavelengths for Nitrothal-isopropyl.	
Purity (Assay)	High-Performance Liquid Chromatography (HPLC)	Not less than 98.0%
Melting Point	Melting Point Apparatus	103-107 °C
Related Substances	High-Performance Liquid Chromatography (HPLC)	- Any single impurity: Not more than 0.5% - Total impurities: Not more than 1.5%
Residual Solvents	Gas Chromatography (GC)	- Isopropanol: Not more than 0.5% - Other solvents: To comply with ICH Q3C guidelines
Water Content	Karl Fischer Titration	Not more than 0.5% w/w
Heavy Metals	USP <231> or equivalent	Not more than 20 ppm

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This method is used to determine the purity of **Nitrothal-isopropyl** and to quantify any related substances.

**Instrumentation:**

- High-Performance Liquid Chromatograph with a UV detector.
- C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).

**Reagents:**

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- **Nitrothal-isopropyl** reference standard

**Chromatographic Conditions:**

- Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation of impurities). A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10  $\mu$ L

**Standard Preparation:** Accurately weigh about 25 mg of **Nitrothal-isopropyl** reference standard and dissolve in a suitable solvent (e.g., acetonitrile) in a 25 mL volumetric flask. Dilute to volume with the same solvent.

**Sample Preparation:** Accurately weigh about 25 mg of the synthesized **Nitrothal-isopropyl** and prepare the solution as described for the standard preparation.

**Procedure:**

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution and record the chromatogram.
- Calculate the percentage purity of **Nitrothal-isopropyl** and the percentage of each impurity using the peak areas.

## Gas Chromatography (GC) for Residual Solvents

This method is used to identify and quantify residual solvents from the synthesis process.

Instrumentation:

- Gas Chromatograph with a Flame Ionization Detector (FID).
- Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

Reagents:

- Dimethyl sulfoxide (DMSO) or another suitable solvent.
- Reference standards for the solvents used in the synthesis (e.g., isopropanol).

GC Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at a rate of 10 °C/min.
- Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

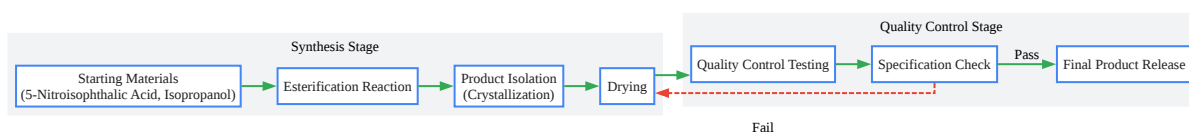
Standard Preparation: Prepare a stock solution containing known concentrations of the potential residual solvents in the diluent. Prepare a series of working standards by diluting the stock solution.

Sample Preparation: Accurately weigh about 100 mg of the **Nitrothal-isopropyl** sample into a headspace vial and dissolve in a known volume of diluent.

Procedure:

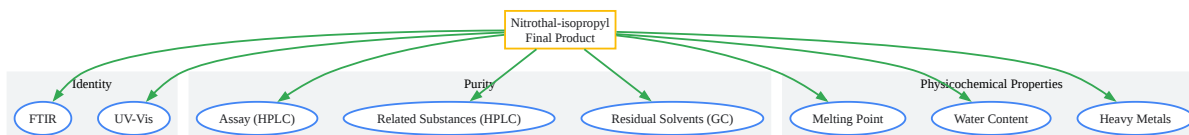
- Equilibrate the GC system.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas with the calibration curve.

## Visualizations



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Caption: Workflow for **Nitrothal-isopropyl** Synthesis and Quality Control.



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Caption: Relationship of Quality Control Parameters for **Nitrothal-isopropyl**.

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